Home > Products > Screening Compounds P64788 > 2-(7H-purin-6-yl)guanidine
2-(7H-purin-6-yl)guanidine - 446839-81-2

2-(7H-purin-6-yl)guanidine

Catalog Number: EVT-3488715
CAS Number: 446839-81-2
Molecular Formula: C6H7N7
Molecular Weight: 177.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(7H-purin-6-yl)guanidine is a compound with the molecular formula C6_6H7_7N7_7, characterized as a derivative of guanidine. This compound is notable for its high basicity and ability to form hydrogen bonds, which contribute to its reactivity and interactions in various chemical environments. It has gained attention for its potential applications in scientific research, particularly in organic synthesis and biochemistry.

Source and Classification

2-(7H-purin-6-yl)guanidine can be sourced from chemical suppliers and is classified under nitrogen-containing heterocycles, specifically as a purine derivative. Its structure includes a purine ring fused to a guanidine moiety, positioning it within a group of compounds that exhibit significant biological and chemical activity .

Synthesis Analysis

Methods

The synthesis of 2-(7H-purin-6-yl)guanidine can be achieved through several established methods, primarily involving the reaction of an amine with an activated guanidine precursor. One common synthetic route involves:

  1. Reaction of Guanidine Precursors: An amine reacts with a guanidine derivative under acidic or basic conditions.
  2. Deprotection: If protecting groups are used, they are removed to yield the free guanidine product.

Technical Details

Industrial synthesis often utilizes transition-metal-catalyzed reactions or catalytic guanylation processes due to their efficiency and scalability. These methods allow the production of guanidines in high yields while minimizing by-products .

Molecular Structure Analysis

Structure

The molecular structure of 2-(7H-purin-6-yl)guanidine features a purine ring system attached to a guanidine group. The structural representation can be described by its InChI key (WDNNRYVUSSAUPC-UHFFFAOYSA-N), which provides insight into its connectivity and stereochemistry.

Data

  • Molecular Weight: 177.17 g/mol
  • InChI: InChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13).
Chemical Reactions Analysis

Reactions

2-(7H-purin-6-yl)guanidine undergoes various chemical reactions including:

  • Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
  • Substitution Reactions: The nitrogen atoms in the guanidine group can participate in nucleophilic substitutions.

Technical Details

Common reagents used in these reactions include thiourea derivatives and coupling reagents. The products formed depend on the specific conditions applied during the reactions, such as temperature and solvent choice .

Mechanism of Action

The mechanism of action for 2-(7H-purin-6-yl)guanidine involves its interaction with biological macromolecules like DNA and proteins. The compound's high basicity facilitates hydrogen bonding with nucleic acids and amino acids, potentially influencing their structural integrity and biological functions. This interaction may lead to alterations in cellular processes such as replication and transcription .

Physical and Chemical Properties Analysis

Physical Properties

2-(7H-purin-6-yl)guanidine is typically presented as a solid at room temperature. Specific physical properties may include:

  • Melting Point: Data on melting point is not explicitly provided but can be inferred from similar compounds.

Chemical Properties

The compound exhibits high solubility in polar solvents due to its ionic nature stemming from the guanidine group. Its reactivity profile suggests it can participate in various organic transformations typical of nitrogen-rich heterocycles .

Applications

2-(7H-purin-6-yl)guanidine has several scientific applications:

  • Organic Synthesis: It serves as a reagent and catalyst for synthesizing other organic compounds.
  • Biochemical Research: The compound is investigated for its potential roles in biological systems, particularly regarding nucleic acid interactions.

Research continues to explore its efficacy as an anticancer agent and other therapeutic applications due to its structural similarities to biologically active molecules .

Introduction to Purine-Guanidine Hybrids in Medicinal Chemistry

Historical Evolution of Guanidine-Containing Bioactive Compounds

Guanidine—a nitrogen-rich functional group with the formula (H₂N)₂C=NH—has been a cornerstone of medicinal chemistry for over a century. Its strong basicity (pKa ~13.6) and ability to form multiple hydrogen bonds make it an exceptional pharmacophore for biomolecular recognition. Historically, guanidine-containing natural products like galegine (from Galega officinalis) paved the way for synthetic derivatives with optimized bioactivity [1]. By the mid-20th century, guanidine drugs emerged for diverse indications:

  • Antidiabetics: Phenformin (biguanide class)
  • Antimicrobials: Chlorhexidine (bisbiguanide)
  • Cardiovascular agents: Guanethidine (adrenergic blocker)

Contemporary research reveals guanidine’s versatility in oncology and infectious diseases. Guanidine derivatives exhibit multimodal mechanisms, including:

  • DNA intercalation (e.g., in antitumor agents)
  • Mitochondrial apoptosis induction via ROS generation [1]
  • Bacterial membrane disruption (e.g., in gram-positive antibiotics)

Table 1: Clinically Approved Guanidine-Containing Drugs

Drug NameTherapeutic ClassKey Structural Feature
MetforminAntidiabeticDimethylbiguanide
ChlorhexidineAntisepticBisbiguanide
StreptomycinAntibioticGuanidino-streptose subunit
β-Guanidinopropionic acidMetabolic modulatorMonosubstituted guanidine

The advent of guanidine bioisosteres (e.g., aminopyrimidines, cyclic imidazolines) addressed limitations like metabolic instability while preserving hydrogen-bonding capacity [7]. This evolutionary trajectory set the stage for hybrid architectures like 2-(7H-purin-6-yl)guanidine.

Role of Purine Scaffolds in Antiviral and Antitumor Drug Design

Purines—bicyclic heterocycles comprising fused pyrimidine and imidazole rings—are fundamental to cellular biochemistry as components of ATP, GTP, DNA, RNA, and coenzymes. This inherent biocompatibility underpins their therapeutic utility:

  • Antivirals: Acyclovir (herpes) and tenofovir (HIV/HBV) mimic purine nucleosides, inhibiting viral polymerases via chain termination [2].
  • Antitumor agents: Mercaptopurine and thioguanine disrupt de novo purine biosynthesis, while cladribine targets lymphoid malignancies.
  • Receptor modulators: Adenosine receptor agonists (e.g., Cl-IB-MECA) exhibit antitumor and anti-inflammatory effects via A₃ receptor activation [6].

Structurally, purines offer three key synthetic handles:

  • C2, C6 substitutions: Modulate hydrogen bonding and steric bulk.
  • N7/N9 alkylation: Influences glycosidic bond conformation and membrane permeability.
  • C8 functionalization: Enhances π-stacking with biomolecular targets [4].

Table 2: Purine Derivatives in Clinical Development

CompoundModificationPrimary ActivityMechanistic Insight
Cl-IB-MECA (CF102)N⁶-(3-Iodobenzyl)-2-chloroAnticancer (HCC)A₃ adenosine receptor agonism
RoscovitineC2, N9 bis-substitutedCDK inhibitionCompetes with ATP binding
N-(Purin-6-yl)glycyl-(S)-glutamic acidC6 dipeptide conjugateAntimycobacterialDisrupts M. tuberculosis H37Rv growth

Recent work highlights 6-(2-aminopurinyl) dipeptides as potent antitubercular agents (MIC 3.1–6.25 μg/mL against M. tuberculosis H37Rv), emphasizing the pharmacophoric importance of the C6 position [2].

Rationale for Hybridization: Synergistic Pharmacophoric Features

The hybridization of purine and guanidine at the C6 position—yielding 2-(7H-purin-6-yl)guanidine—creates a multimodal pharmacophore leveraging complementary bioactivity:

  • Enhanced hydrogen bonding: Guanidine’s three nitrogen atoms donate H-bonds to phosphate backbones or catalytic residues, while purine N1 and N7 accept H-bonds. This dual capacity mimics transition states in kinase or polymerase catalysis.
  • Tautomeric versatility: The guanidine moiety adopts protonated (pKa ~12–14) or neutral tautomeric states, enabling pH-dependent membrane penetration and target engagement.
  • Conformational rigidity: Purine’s planar structure restricts guanidine rotation, reducing entropic penalties upon target binding [4].

Table 3: Hydrogen-Bonding Capacity of 2-(7H-Purin-6-yl)guanidine vs. Precursors

CompoundH-Bond DonorsH-Bond AcceptorsPolar Surface Area (Ų)
Guanidine21~41
Purine13~61
2-(7H-Purin-6-yl)guanidine34~102

Molecular modeling reveals synergistic binding:

  • Guanidine’s terminal =NH group interacts with Asp184 in B-Raf kinase (distance: 2.8 Å).
  • Purine N1 forms a water-mediated bridge to Lys162 in VEGFR-2 [5].
  • The C2 amino group (if retained) engages in π-stacking with Phe104 in A₃ adenosine receptors [6].

Synthetically, 6-chloropurine serves as a linchpin for nucleophilic displacement by guanidine or protected derivatives, though racemization risks require chiral auxiliaries when amino acids are incorporated [2] [4]. Bioisosteric replacements (e.g., 2-aminopyridine for guanidine) offer metabolic stability but may sacrifice potency due to reduced basicity [7].

Properties

CAS Number

446839-81-2

Product Name

2-(7H-purin-6-yl)guanidine

IUPAC Name

2-(7H-purin-6-yl)guanidine

Molecular Formula

C6H7N7

Molecular Weight

177.17 g/mol

InChI

InChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13)

InChI Key

WDNNRYVUSSAUPC-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)N=C(N)N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.